molecular formula C9H9BrO B164639 1-Bromo-2-(1-methoxyethenyl)benzene CAS No. 137103-76-5

1-Bromo-2-(1-methoxyethenyl)benzene

Cat. No.: B164639
CAS No.: 137103-76-5
M. Wt: 213.07 g/mol
InChI Key: CZYXSXQFIDQJBM-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-methoxyethenyl)benzene is an organic bromine compound with the molecular formula C9H9BrO. It is characterized by a benzene ring substituted with a bromine atom and a methoxyethenyl group. This compound is typically a colorless liquid that is partially soluble in water but soluble in organic solvents .

Preparation Methods

1-Bromo-2-(1-methoxyethenyl)benzene is generally synthesized through the reaction of phenyl compounds with brominating agents. The specific reaction conditions and procedures may vary, but typically involve the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(1-methoxyethenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxyethenyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common reagents and conditions used in these reactions include Grignard reagents, palladium-catalyzed coupling reactions, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives and various functionalized organic compounds .

Scientific Research Applications

1-Bromo-2-(1-methoxyethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-(1-methoxyethenyl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom and methoxyethenyl group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the methoxyethenyl group can undergo various transformations, influencing the overall reactivity and biological activity of the compound .

Comparison with Similar Compounds

1-Bromo-2-(1-methoxyethenyl)benzene can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

1-bromo-2-(1-methoxyethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYXSXQFIDQJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566615
Record name 1-Bromo-2-(1-methoxyethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137103-76-5
Record name 1-Bromo-2-(1-methoxyethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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